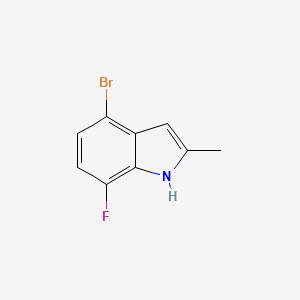

4-Bromo-7-fluoro-2-methyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Bromo-7-fluoro-2-methyl-1H-indole” is a chemical compound with the molecular formula C9H7BrFN . It is a halogenated indole derivative and is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of “this compound” involves the use of dichloro (1,1’-bis (diphenylphosphanyl)ferrocene)palladium (II)*CH2Cl2 and potassium acetate in 1,4-dioxane at 100℃ for 2 hours in an inert atmosphere .

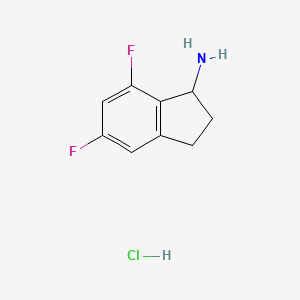

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom at the 4th position, a fluorine atom at the 7th position, and a methyl group at the 2nd position of the indole ring .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 228.06 . It is a liquid at room temperature .

Aplicaciones Científicas De Investigación

Antimicrobial and Antiinflammatory Activities

A study by Narayana, Ashalatha, Raj, & Sarojini (2009) investigated the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from bromoindole-2-carbohydrazides, revealing moderate to good antiproliferative activity.

Synthesis and Photophysical Studies

Pereira, Castanheira, Ferreira, & Queiroz (2010) synthesized new indole derivatives from β-brominated dehydroamino acids, demonstrating their potential as fluorescent probes due to high fluorescence quantum yields and selectivity towards fluoride ions.

Absorption and Fluorescence Spectra

The study by Carić et al. (2004) analyzed the absorption and fluorescence spectra of indole-3-acetic acid derivatives, including bromo and fluoro derivatives, highlighting their potential use in experimental cancer therapeutics and plant growth regulation.

Antitumor Activities

A research conducted by Fan Houxing (2009) synthesized and evaluated the antitumor activities of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones, demonstrating their effectiveness against various cancer cell lines.

Catalytic Activity in Synthesis

Rao et al. (2019) synthesized oxazol-5(4H)-one derivatives using nickel ferrite nanoparticles, showing their potential in biological activities such as antioxidant and antimicrobial activity.

Investigation of Brominated Tryptophan Alkaloids

Segraves & Crews (2005) investigated brominated tryptophan derivatives from Thorectidae sponges, identifying compounds with antimicrobial properties.

HIV-1 Attachment Inhibitor

Wang et al. (2003) discovered an indole derivative that interferes with HIV-1 gp120 interactions, highlighting its potential as an attachment inhibitor for HIV treatment.

Retinoic Acid Metabolism Inhibition

Le Borgne et al. (2003) evaluated indole derivatives for inhibiting retinoic acid metabolism, identifying compounds with significant inhibitory activity.

Safety and Hazards

“4-Bromo-7-fluoro-2-methyl-1H-indole” is harmful if swallowed and may cause respiratory irritation. It also causes skin irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Direcciones Futuras

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of “4-Bromo-7-fluoro-2-methyl-1H-indole” and other indole derivatives in medicine and other fields.

Mecanismo De Acción

Target of Action

4-Bromo-7-fluoro-2-methyl-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . This broad-spectrum interaction makes indole derivatives valuable in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to a variety of changes at the cellular level .

Biochemical Pathways

Indole derivatives are known to influence a wide range of pathways due to their interaction with multiple receptors . For example, some indole derivatives have been found to inhibit the influenza A virus , suggesting that they may interfere with viral replication pathways.

Pharmacokinetics

The physicochemical properties of a compound can provide some insight into its potential pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have demonstrated antiviral activity, suggesting that they may inhibit viral replication at the cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s interaction with its targets and its resulting effects may be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .

Propiedades

IUPAC Name |

4-bromo-7-fluoro-2-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGGXUWDYPOXMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2N1)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2828377.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2828378.png)

![ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2828384.png)

![4-[(3-Methoxyazetidin-1-yl)methyl]quinoline](/img/structure/B2828385.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2828387.png)